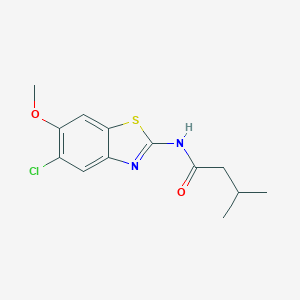
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide, also known as IDM, is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. In
Mechanism of Action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves the inhibition of PKCα and PKCβ through the binding of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide to the catalytic domain of PKC. This binding results in the inhibition of PKC activity, leading to the induction of apoptosis in cancer cells. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In vivo studies have shown that N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide inhibits tumor growth in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of PKCα and PKCβ, making it a useful tool for studying the role of these kinases in various cellular processes. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.
Future Directions
There are several future directions for the study of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide. One potential direction is the development of more potent and selective inhibitors of PKCα and PKCβ based on the structure of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide. Additionally, the use of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide as a tool for studying the role of PKC in various cellular processes such as cell differentiation and migration could be explored. Another future direction is the development of new formulations of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide that improve its solubility and half-life in vivo, making it a more effective anticancer agent. Finally, the use of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide in combination with other anticancer agents could be explored to enhance its effectiveness in cancer treatment.
Synthesis Methods
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves the reaction of 4-iodo-2,5-dimethylphenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid. The purity of the synthesized N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential use as an inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is overexpressed in various cancers, and its inhibition has been shown to induce apoptosis in cancer cells. N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to selectively inhibit PKCα and PKCβ, making it a potential anticancer agent.
properties
Molecular Formula |
C16H16INO2 |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16INO2/c1-10-9-15(11(2)8-14(10)17)18-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,18,19) |
InChI Key |
KVPOREIQHRGNOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244507.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

